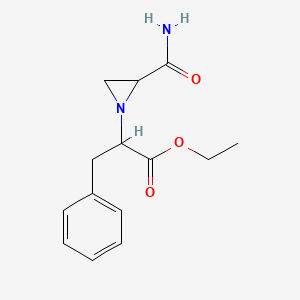![molecular formula C29H23N7O2 B3860366 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE](/img/structure/B3860366.png)
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE
Overview
Description
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline in the presence of a base such as sodium carbonate.
Substitution with Phenylamino Groups: The triazine core is further substituted with phenylamino groups by reacting it with aniline derivatives under controlled conditions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the substituted triazine with hydrazine derivatives.
Esterification: The final step involves the esterification of the compound with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The triazine ring and phenylamino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Phenylamino Substituted Triazines: Compounds with phenylamino groups attached to the triazine ring.
Hydrazone Derivatives: Compounds with hydrazone linkages similar to 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE.
Uniqueness
This compound is unique due to its specific combination of a triazine core, phenylamino groups, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N7O2/c37-26(22-10-4-1-5-11-22)38-25-18-16-21(17-19-25)20-30-36-29-34-27(31-23-12-6-2-7-13-23)33-28(35-29)32-24-14-8-3-9-15-24/h1-20H,(H3,31,32,33,34,35,36)/b30-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWWTJRUCYLBJ-TWKHWXDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,4,6-Trimethylphenoxy)butyl]morpholine](/img/structure/B3860286.png)

![1-(4-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide](/img/structure/B3860318.png)
![methyl 4-{2-[3-(isopropylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoate](/img/structure/B3860330.png)
![N-[(E)-[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide](/img/structure/B3860336.png)

![N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B3860341.png)
![[2,4-dibromo-6-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B3860345.png)
![(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate](/img/structure/B3860350.png)
![7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline](/img/structure/B3860351.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3860355.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3860364.png)
![N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide](/img/structure/B3860369.png)
![N-[4-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3860382.png)
